molecular formula C12H16O4 B1339598 Ethyl 2-(3,5-dimethoxyphenyl)acetate CAS No. 65976-77-4

Ethyl 2-(3,5-dimethoxyphenyl)acetate

Cat. No.: B1339598
CAS No.: 65976-77-4
M. Wt: 224.25 g/mol
InChI Key: LPMABDMACJOZAT-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dimethoxyphenyl)acetate is an organic compound with the molecular formula C12H16O4. It is a colorless to pale yellow oily liquid that is soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane . This compound is often used as an intermediate in organic synthesis and has various applications in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(3,5-dimethoxyphenyl)acetate can be synthesized through a multi-step process. One common method involves the reaction of 3,5-dimethoxybenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions. The resulting product is then purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include the use of catalysts to enhance reaction rates and selectivity. Industrial production methods focus on scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3,5-dimethoxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 3,5-Dimethoxyphenylacetic acid.

    Reduction: 3,5-Dimethoxyphenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    3,5-Dimethoxyphenylacetic acid: The carboxylic acid derivative of ethyl 2-(3,5-dimethoxyphenyl)acetate.

    3,5-Dimethoxyphenylethanol: The alcohol derivative obtained by reduction of the ester group.

    3,5-Dimethoxybenzaldehyde: The aldehyde precursor used in the synthesis of this compound.

Uniqueness: this compound is unique due to its ester functional group, which imparts distinct reactivity and solubility properties compared to its acid and alcohol derivatives. The presence of the ethoxy group allows for various chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 2-(3,5-dimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-4-16-12(13)7-9-5-10(14-2)8-11(6-9)15-3/h5-6,8H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMABDMACJOZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474127
Record name Ethyl 2-(3,5-dimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65976-77-4
Record name Ethyl 2-(3,5-dimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3,5-dimethoxyphenylacetic acid (2.0 g; 10 mmol) and H2SO4 (conc.; 0.2 mL) in EtOH (50 mL) was refluxed overnight. The solution was concentrated, and the resultant material was dissolved in aqueous NaOH (1M). After extraction with ether (2×75 mL), washing of the combined organic phase with brine, drying (Na2SO4) and evaporating, 2.0 g (88%) of the sub-title compound was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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